molecular formula C18H22N6O2 B2904604 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 899730-12-2

2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B2904604
CAS-Nummer: 899730-12-2
Molekulargewicht: 354.414
InChI-Schlüssel: ZAEYFAQIKWPNTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is substituted with an ethyl group at the 3-position . The molecule also contains a tetrahydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring .


Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. A novel fused triazolo-pyrimidine energetic compound was synthesized by the two-step diazotization-nitrification method or one-step direct nitration reaction . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of its component parts. The triazolopyrimidine core consists of a five-membered ring containing two nitrogen atoms (the triazole) fused to a six-membered ring containing two nitrogen atoms (the pyrimidine) . The tetrahydroisoquinoline moiety is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the triazolopyrimidine and tetrahydroisoquinoline moieties. For instance, triazolopyrimidines have been used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Properties

  • A study detailed the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, highlighting their potential as antihypertensive agents. The compounds demonstrated promising in vitro and in vivo activities, indicating the therapeutic potential of similar heterocyclic structures (Bayomi et al., 1999).
  • Another research introduced a reagent for facile synthesis of heterocyclic derivatives, emphasizing the versatility of these compounds in creating biologically active molecules. This approach can be applied to synthesize compounds with similar structural features for various research applications (Kanno et al., 1991).
  • Research on novel 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines showcased their antioxidant activities. Such findings demonstrate the potential of these heterocyclic compounds in developing antioxidant agents (Narsimha et al., 2018).

Potential Therapeutic Applications

  • Studies on new pyrazoles and triazoles bearing a dibromoquinazoline moiety revealed their analgesic activities. These results underline the importance of heterocyclic compounds in discovering new pain management solutions (Saad et al., 2011).
  • The development of Cu(II) coordination complexes from triazolopyrimidines demonstrated "solvent-induced" polymorphism, with the complexes showing antioxidant properties. This research highlights the potential of heterocyclic compounds in designing metal-organic frameworks with biological activities (Chkirate et al., 2020).

Eigenschaften

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-5-24-18-16(21-22-24)17(19-10-20-18)23-7-6-12-8-14(25-3)15(26-4)9-13(12)11(23)2/h8-11H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEYFAQIKWPNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCC4=CC(=C(C=C4C3C)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.